molecular formula C20H20N4O2 B14955105 1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone

1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone

Cat. No.: B14955105
M. Wt: 348.4 g/mol
InChI Key: OMCFHHQZVYZJGN-UHFFFAOYSA-N
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Description

1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinolinone intermediate.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperazine ring, typically through a condensation reaction using a pyridine derivative and a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinolinone or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction may produce hydroquinolinones.

Scientific Research Applications

1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone: shares structural similarities with other quinolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-methyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)quinolin-2-one

InChI

InChI=1S/C20H20N4O2/c1-22-17-7-3-2-6-15(17)16(14-19(22)25)20(26)24-12-10-23(11-13-24)18-8-4-5-9-21-18/h2-9,14H,10-13H2,1H3

InChI Key

OMCFHHQZVYZJGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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